benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate
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Overview
Description
Benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a phenylethyl group, and a fluorocyclopropane carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the phenylethyl group can be synthesized via a Grignard reaction. The fluorocyclopropane carboxylate can be prepared through a cyclopropanation reaction using a fluorinated alkene and a diazo compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the development of more efficient catalysts for the Friedel-Crafts and Grignard reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenylethyl group can be reduced to a phenylethyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorocyclopropane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Phenylethyl alcohol.
Substitution: Substituted fluorocyclopropane derivatives.
Scientific Research Applications
Benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group can interact with aromatic receptors, while the fluorocyclopropane ring can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Contains a benzyl group and an amine group.
Phenylethylamine: Contains a phenylethyl group and an amine group.
Fluorocyclopropane carboxylic acid: Contains a fluorocyclopropane ring and a carboxylic acid group.
Uniqueness
Benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate is unique due to its combination of a benzyl group, a phenylethyl group, and a fluorocyclopropane carboxylate. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl-[(1S)-1-phenylethyl]azanium;(1R,2R)-2-fluorocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.C4H5FO2/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;5-3-1-2(3)4(6)7/h2-11,13,16H,12H2,1H3;2-3H,1H2,(H,6,7)/t13-;2-,3+/m00/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHNPJADXSHKGZ-HWLODFJYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[NH2+]CC2=CC=CC=C2.C1C(C1F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[NH2+]CC2=CC=CC=C2.C1[C@@H]([C@@H]1F)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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